molecular formula C12H12N2O2 B8428760 N-(7-methyl-1-oxo-1,2-dihydro-isoquinolin-6-yl)-acetamide

N-(7-methyl-1-oxo-1,2-dihydro-isoquinolin-6-yl)-acetamide

Cat. No.: B8428760
M. Wt: 216.24 g/mol
InChI Key: UHIDEBGCLBNILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-1-oxo-1,2-dihydro-isoquinolin-6-yl)-acetamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(7-methyl-1-oxo-2H-isoquinolin-6-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-7-5-10-9(3-4-13-12(10)16)6-11(7)14-8(2)15/h3-6H,1-2H3,(H,13,16)(H,14,15)

InChI Key

UHIDEBGCLBNILN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CNC2=O)C=C1NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diphenyl ether (250 mL) and tributylamine (11.9 mL, 49.9 mmol) at 220-240° C. is added a slurry of 3-(3-acetylamino-4-methyl-phenyl)-acryloyl azide (12.2 g, 49.9 mmol) in diphenyl ether. After 2 hours, the yellow solution is cooled to room temperature and poured over hexane (800 mL). A brown solid precipitates out and the title product (3.56 g, 16.5 mmol) is obtained as a light yellow solid by recrystallization from DMF/MeOH.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
3-(3-acetylamino-4-methyl-phenyl)-acryloyl azide
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.